molecular formula C7H11N3O2 B145253 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone CAS No. 127351-21-7

1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Cat. No.: B145253
CAS No.: 127351-21-7
M. Wt: 169.18 g/mol
InChI Key: HGAMZUKPWMRUCA-UHFFFAOYSA-N
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Description

1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acylthiosemicarbazide with acetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is unique due to its specific substitution pattern and the presence of the imino group, which imparts distinct chemical and biological properties

Properties

CAS No.

127351-21-7

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-(2-imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C7H11N3O2/c1-3-4-6-9-10(5(2)11)7(8)12-6/h8H,3-4H2,1-2H3

InChI Key

HGAMZUKPWMRUCA-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=N)O1)C(=O)C

Canonical SMILES

CCCC1=NN(C(=N)O1)C(=O)C

Synonyms

1,3,4-Oxadiazol-2(3H)-imine, 3-acetyl-5-propyl- (9CI)

Origin of Product

United States

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